(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501659
InChI: InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)
SMILES:
Molecular Formula: C14H27NO4
Molecular Weight: 273.37 g/mol

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester

CAS No.:

Cat. No.: VC16501659

Molecular Formula: C14H27NO4

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester -

Specification

Molecular Formula C14H27NO4
Molecular Weight 273.37 g/mol
IUPAC Name methyl 5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate
Standard InChI InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)
Standard InChI Key KSQFUUDWGCXJPV-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester belongs to the class of γ-amino acid derivatives, characterized by a hexanoate backbone substituted with methyl, tert-butoxycarbonyl (Boc), and amino methyl groups. Its IUPAC name, methyl (3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate, reflects the stereospecific configuration at the C3 position, which is critical for its biological activity. The Boc group acts as a protective moiety for the amine functionality, enabling selective reactions during synthetic processes.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1246816-46-5
Molecular FormulaC₁₄H₂₇NO₄
Molecular Weight273.373 g/mol
SMILESCC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C
InChIKeyKSQFUUDWGCXJPV-NSHDSACASA-N

The compound’s stereochemistry is validated by its specific optical rotation and chiral chromatography retention times, which distinguish it from its (R)-enantiomer .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester typically involves multi-step processes starting from pregabalin or its precursors. A notable method, detailed in WO2009087650A2, avoids toxic cyanide intermediates by employing nitromethane as an amine source in a cyclopropane ring-opening metathesis . Key steps include:

  • Protection of the Amine Group: Pregabalin’s primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-protected intermediate.

  • Esterification: The carboxylic acid moiety is converted to a methyl ester via reaction with methanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze the (R)-enantiomer from a racemic mixture, leaving the desired (S)-enantiomer intact .

This approach achieves enantiomeric excess (ee) >99%, critical for pharmaceutical applications where stereochemical purity dictates therapeutic efficacy .

Reaction Optimization

  • Temperature Control: Reactions are conducted at 0–25°C to prevent racemization.

  • Catalysts: Immobilized Candida antarctica lipase B (CAL-B) enhances reaction efficiency and reusability .

  • Solvent Systems: Acetonitrile and tetrahydrofuran (THF) are preferred for their compatibility with enzymatic reactions .

Analytical Characterization

Spectroscopic Profiling

(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester is rigorously characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.40 (s, 9H, Boc CH₃), δ 3.65 (s, 3H, OCH₃), and δ 4.05 (m, 2H, CH₂NH) confirm the Boc and methyl ester groups.

    • ¹³C NMR: Peaks at 80.2 ppm (Boc quaternary carbon) and 172.5 ppm (ester carbonyl) validate the structure.

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 274.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₇NO₄.

As a USP reference standard, this compound is instrumental in identifying and quantifying impurities in pregabalin formulations . Common impurities include:

  • Bis-t-butyldimethylsilyl 6,6’-Dihydroxypregabalin Lactam: A byproduct of incomplete silylation during derivatization .

  • Des-methyl Pregabalin: Arises from ester hydrolysis under acidic conditions .

Mechanistic Studies

While the ester itself is pharmacologically inactive, its hydrolysis product, (S)-pregabalin, binds to α₂δ subunits of voltage-gated calcium channels in the central nervous system. This interaction inhibits excitatory neurotransmitter release, elucidating pregabalin’s antiepileptic and analgesic mechanisms.

Formulation Development

The methyl ester’s enhanced lipophilicity improves membrane permeability in preclinical models, aiding in the design of prodrugs with optimized bioavailability.

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